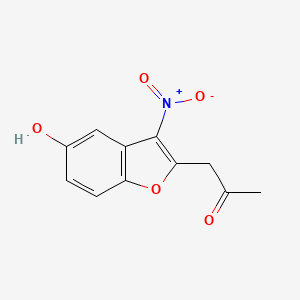
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone, also known as HNB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HNB has a unique chemical structure that makes it a promising candidate for use in drug development, as well as in the study of biochemical and physiological processes.
作用機序
The mechanism of action of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been shown to have a number of biochemical and physiological effects in various studies. In animal studies, 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been shown to improve cognitive function and memory, as well as to have anti-inflammatory and antioxidant effects. 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has also been shown to have potential as a neuroprotective agent, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biochemical processes. 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is also relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone. One potential area of research is the development of new drugs based on the structure of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone. Another area of research is the further study of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone's mechanism of action, which could lead to a better understanding of its potential applications in various fields. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone, as well as its potential limitations in lab experiments.
合成法
The synthesis of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is a complex process that involves multiple steps. One of the most common methods for synthesizing 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is through the reaction of 5-hydroxy-3-nitrobenzofuran-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions and chromatography techniques.
科学的研究の応用
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been extensively studied for its potential applications in various scientific fields, including drug development, chemical biology, and neuroscience. One of the most promising applications of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-6(13)4-10-11(12(15)16)8-5-7(14)2-3-9(8)17-10/h2-3,5,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJUNQLJIOTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)

![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)
![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)
![4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)